molecular formula C7H17ClSi B8568323 Methyldiisopropylchlorosilane

Methyldiisopropylchlorosilane

Cat. No. B8568323
M. Wt: 164.75 g/mol
InChI Key: XOLPGSHGGPYYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312949

Procedure details

A thermometer, hydrogen chloride gas inlet tube, and reflux condenser were fitted to a stirrer-equipped 200 mL four-neck flask, and 100 g methyldiisopropylsilane was then introduced into the flask. This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex and heating to 100° C. Hydrogen chloride gas was then introduced into the mixture. The introduction of hydrogen chloride gas was suspended after 4 hours. Distillation at ambient pressure yielded 122 g methyldiisopropylchlorosilane (purity≥99%, bp=146° C.). The methyldiisopropylchlorosilane yield was 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyldiisopropylsilane
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][SiH:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]>>[CH3:2][Si:3]([CH:7]([CH3:9])[CH3:8])([CH:4]([CH3:6])[CH3:5])[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
methyldiisopropylsilane
Quantity
100 g
Type
reactant
Smiles
C[SiH](C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fitted to a stirrer-equipped 200 mL four-neck flask
ADDITION
Type
ADDITION
Details
This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex
DISTILLATION
Type
DISTILLATION
Details
Distillation at ambient pressure

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 122 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.